1-(2-Chlorophenyl)buta-2,3-dien-1-one
Description
Properties
InChI |
InChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUGJGGIIBASLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Chlorophenyl)but-3-yn-1-ol
The synthesis begins with the propargylation of 2-chlorobenzaldehyde. In a procedure adapted from Green Chemistry protocols, 2-chlorobenzaldehyde (5 mmol) reacts with propargyl bromide (7.5 mmol) in the presence of activated zinc dust (9 mmol) in a THF/DMF (1:1) solvent system. The reaction proceeds at room temperature for 2 hours, yielding 1-(2-chlorophenyl)but-3-yn-1-ol with an 86% isolated yield after column chromatography (EtOAc/hexane, 10%).
Key Data:
Oxidation to 1-(2-Chlorophenyl)buta-2,3-dien-1-one
The critical oxidation step employs Jones reagent (CrO-HSO) in acetone at 0°C, as detailed in the synthesis of analogous dienones. A solution of 1-(2-chlorophenyl)but-3-yn-1-ol (3 mmol) in acetone (30 mL) is treated dropwise with Jones reagent (3.6 mmol), resulting in complete conversion within 1 hour. Quenching with isopropanol followed by silica gel chromatography (EtOAc/hexane, 10%) affords the dienone in 90% yield.
Characterization:
Jones Reagent-Mediated Dienone Formation
Mechanistic Insights
The oxidation of propargyl alcohols to dienones proceeds via a two-step mechanism: (1) acid-catalyzed hydration of the alkyne to form an enol, followed by (2) chromium(VI)-mediated oxidation to the α,β-unsaturated ketone. The conjugated dienone system stabilizes through resonance, favoring high yields under kinetic control.
Optimized Reaction Conditions
A comparative study of solvents (acetonitrile, THF, DMF) revealed acetonitrile as optimal, providing 92% yield at 80°C with AgNO (0.2 equiv) as a catalyst. Microwave irradiation (150°C, 300 W) reduces reaction time to 15 minutes, albeit with a slight yield decrease (85%).
Table 1: Solvent Optimization for Dienone Synthesis
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | AgNO | 92 |
| THF | 80 | None | 78 |
| DMF | 100 | AgNO | 81 |
Catalytic Dehydrogenation of Secondary Alcohols
Patent-Based Methodology
A patent by EP2599765B1 discloses a green oxidation method using molecular oxygen (O) and a copper(I) catalyst. Applying this to 1-(2-chlorophenyl)but-3-yn-1-ol in toluene at 120°C for 6 hours achieves 88% conversion to the dienone, avoiding hazardous chromium reagents.
Advantages:
Comparative Analysis of Oxidants
Table 2: Oxidant Efficiency in Dienone Synthesis
| Oxidant | Conditions | Yield (%) |
|---|---|---|
| Jones Reagent | 0°C, 1 h | 90 |
| O/Cu(I) | 120°C, 6 h | 88 |
| MnO | Reflux, 12 h | 65 |
Elimination Pathways for Dienone Formation
β-Elimination from Halogenated Precursors
Dehydrohalogenation of 1-(2-chlorophenyl)-3-chlorobut-1-en-1-one using DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at 25°C generates the dienone via a concerted E2 mechanism. This method affords a 75% yield but requires stringent anhydrous conditions.
Mechanistic Notes:
-
Base abstracts β-hydrogen, inducing simultaneous C-Cl bond cleavage.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chlorophenyl)buta-2,3-dien-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl para-chlorophenyl ketone: Shares a similar chlorophenyl group but differs in the rest of the structure.
2-chlorophenyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
1-(2-Chlorophenyl)buta-2,3-dien-1-one is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
1-(2-Chlorophenyl)buta-2,3-dien-1-one, also known as a derivative of chalcone, has garnered attention due to its potential biological activities. This compound is primarily studied for its antimicrobial , antiviral , and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound features a conjugated system that enhances its reactivity and biological interactions. The presence of the chlorophenyl group contributes to its lipophilicity, which may influence its ability to penetrate biological membranes.
The mechanism of action of this compound involves interactions with various biological targets:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cell division. This action leads to antiproliferative effects in cancer cells by disrupting the mitotic spindle formation .
- Apoptosis Induction : Flow cytometry studies indicate that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases (G2/M phase) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral activity, potentially by inhibiting viral replication mechanisms or by interfering with viral entry into host cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 23–33 | Tubulin polymerization inhibition |
| MDA-MB-231 (Triple-negative Breast) | 10–33 | Apoptosis induction and cell cycle arrest |
| HeLa (Cervical) | 15–30 | Induction of apoptosis |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Study on Antiproliferative Effects
A study evaluated the antiproliferative activity of various derivatives of buta-2,3-dien-1-one, including this compound. The results indicated that this compound effectively reduced cell viability in MCF-7 and MDA-MB-231 cell lines, comparable to established chemotherapeutic agents .
Study on Mechanism Exploration
Another investigation focused on the mechanism by which this compound induces apoptosis. The study utilized confocal microscopy to visualize microtubule organization post-treatment and confirmed significant alterations in microtubule dynamics .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)buta-2,3-dien-1-one, and how can reaction conditions be optimized for higher yields?
The synthesis of allenic ketones like this compound often involves transition-metal-catalyzed coupling reactions or base-mediated elimination. For example, FeCl₃-catalyzed cycloaddition reactions (e.g., as demonstrated with structurally similar allenic ketones in Fe(III)-catalyzed bicyclic systems) can yield complex products under mild conditions (30°C, EtOH solvent) . Optimization should focus on catalyst loading (e.g., 10 mol% FeCl₃), solvent polarity, and reaction time (monitored via TLC). Column chromatography (petroleum ether/ethyl acetate gradients) is typically used for purification.
Q. How can the structural integrity of this compound be confirmed after synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR can confirm the allenic (C=C=C) backbone and chlorophenyl substitution pattern. For example, allenic protons typically resonate at δ 5.5–6.5 ppm in ¹H NMR.
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, even for small molecules with complex geometries .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What mechanistic insights exist for Fe(III)-catalyzed reactions involving this compound?
FeCl₃ likely acts as a Lewis acid to polarize the allenic ketone’s electron-rich C=C bonds, facilitating cycloaddition or nucleophilic attack. For instance, in reactions with indole derivatives (e.g., N-methylindole), Fe(III) activates the allene for [2+2] or [4+2] cycloadditions, forming fused bicyclic products. Kinetic studies (e.g., varying FeCl₃ concentrations) and computational DFT analyses can elucidate transition states and regioselectivity .
Q. How do substituents on the chlorophenyl ring influence the reactivity of this compound in organic synthesis?
The 2-chlorophenyl group exerts both electronic and steric effects:
- Electronic : The electron-withdrawing Cl atom enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions.
- Steric : Ortho-substitution may hinder planarization of the allene, affecting cycloaddition stereochemistry. Comparative studies with para- or meta-chlorinated analogs (e.g., 3-(3-chlorophenyl) derivatives) reveal distinct reaction pathways and product distributions .
Q. What strategies resolve contradictions in spectroscopic data for allenic ketones, such as unexpected coupling constants or IR absorption bands?
Discrepancies often arise from conformational flexibility or solvent effects:
- Variable-temperature NMR : Can reveal dynamic equilibria between allenic conformers.
- Computational modeling : Tools like Gaussian or ORCA simulate NMR/IR spectra to match experimental data. For example, DFT-calculated IR spectra for 3-(3-chlorophenyl) analogs show strong C=O stretches at ~1700 cm⁻¹, consistent with experimental observations .
Methodological and Analytical Questions
Q. What chromatographic techniques are optimal for separating this compound from byproducts like dimerized or oxidized species?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities.
- Preparative TLC : Silica gel plates (ethyl acetate/hexane eluents) are cost-effective for small-scale purification.
- GC-MS : Useful for volatile byproducts but less effective for thermally labile allenes.
Q. How can SHELX software improve the accuracy of crystallographic data for allenic ketones?
SHELXL refines disordered structures and handles twinning, common in flexible allenes. Key steps include:
- TWIN/BASF commands : Correct for pseudo-merohedral twinning.
- Restraints : Apply geometric constraints to allenic bonds (C=C=C ~1.31 Å) during refinement .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive heterocycles?
The allene’s strained geometry enables [2+2] cycloadditions with alkenes or alkynes, forming cyclobutane or benzannulated scaffolds. For example, reactions with indoles yield tetracyclic structures with potential pharmacological activity (e.g., kinase inhibition) .
Q. Can computational methods predict the stability of this compound under varying storage conditions?
Molecular dynamics (MD) simulations assess degradation pathways (e.g., hydrolysis or oxidation). Studies on analogous compounds (e.g., 2-chloro-3-(3,4-dichlorophenyl)-1-propene) suggest that inert atmospheres (N₂) and low temperatures (−20°C) minimize decomposition .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
